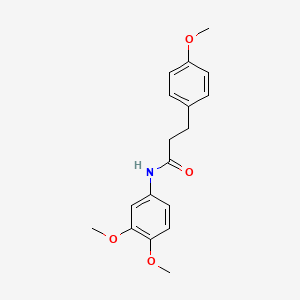

![molecular formula C18H15ClN2S B5189771 4-(4-chlorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5189771.png)

4-(4-chlorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

Vue d'ensemble

Description

4-(4-chlorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzoquinazoline family, which is known for its diverse biological activities.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

Quinazoline derivatives, including 4-substituted phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thiones, have been synthesized through microwave irradiations and one-pot multicomponent reactions. These derivatives demonstrate a broad spectrum of biological activities. Subsequently, these quinazolinethiones are converted to S-alkyl/aryl quinazoline derivatives, showcasing the versatility in chemical synthesis and potential for diverse applications (B. Kaur & R. Kaur, 2007).

Structural and Spectroscopic Analysis

In-depth studies involving X-ray diffraction, NMR (nuclear magnetic resonance), and DFT (density functional theory) analyses have been conducted on benzo[h]thiazolo[2,3-b]quinazoline derivatives. These studies are crucial for understanding the molecular structure, spectroscopic characteristics, and electronic properties of these compounds, which is essential for their application in scientific research (Richa Gupta & R. P. Chaudhary, 2013).

Electronic Properties and Nonlinear Optics

The electronic properties and nonlinear optical (NLO) properties of derivatives, such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, have been explored using DFT and TD-DFT (time-dependent DFT) calculations. Understanding these properties is vital for potential applications in fields like materials science and photonics (Nuha Wazzan et al., 2016).

Catalytic Applications

A nickel electro-catalyst incorporating 4-(4-chlorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione moiety was developed for hydrogen evolution reaction (HER). Such catalysts are significant in energy-related research, particularly in hydrogen production, a clean and renewable energy source (M. Rajakumar et al., 2020).

Antimicrobial Applications

Ionic liquid-mediated synthesis of thiazolo and thiazino derivatives of benzo[h]quinazolines, including 4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione, has been explored. These compounds showed promising antimicrobial activities, indicating their potential in pharmaceutical and biomedical research (Richa Gupta & R. P. Chaudhary, 2012).

Mécanisme D'action

Target of Action

Quinazolinones, a class of compounds to which this molecule belongs, are known to interact with a wide range of biological targets . They are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals . They have been found to target different central nervous system diseases .

Mode of Action

Quinazolinones are known to exhibit a wide range of biological activities due to their stability and relatively easy methods for preparation . Their lipophilicity helps them penetrate through the blood-brain barrier . Various modifications to the substitutions around the quinazolinone system can significantly change their biological activity due to changes in their physicochemical properties .

Biochemical Pathways

Quinazolinones are known to affect a broad range of biological activities, including anticancer, immunotropic, hypolipidemic, antiplatelet, hypotensive, antifungal, antimicrobial, and anticonvulsant activities .

Pharmacokinetics

The lipophilicity of quinazolinones, in general, aids in their penetration through the blood-brain barrier, which could potentially impact their bioavailability .

Result of Action

Quinazolinones are known to exhibit a wide range of biological activities .

Action Environment

The stability of quinazolinones and their relatively easy methods for preparation suggest that they may be robust to various environmental conditions .

Safety and Hazards

Orientations Futures

Quinazolinone and quinazoline derivatives have shown promise in various areas of medicinal chemistry due to their diverse biological activities . Future research could focus on further exploring these activities, optimizing the synthesis methods, and investigating the structure-activity relationships of these compounds .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2S/c19-13-8-5-12(6-9-13)16-15-10-7-11-3-1-2-4-14(11)17(15)21-18(22)20-16/h1-6,8-9,16H,7,10H2,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUVYLKUHIQWOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)NC(=S)NC2C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5189693.png)

![2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide](/img/structure/B5189701.png)

![1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinol](/img/structure/B5189714.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5189726.png)

![ethyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5189736.png)

![N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B5189740.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-chlorophenyl)butanamide](/img/structure/B5189745.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5189752.png)

![4-(4-methoxyphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5189761.png)

![5-[2-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5189779.png)

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isobutyl(methyl)amine](/img/structure/B5189785.png)

![2-(3,5-di-tert-butylphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5189786.png)

![(1-benzothien-2-ylmethyl){[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5189792.png)